molecular formula C17H16BrN3O3S B4633430 N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4633430
M. Wt: 422.3 g/mol
InChI Key: BOTYEOVNUJFEQJ-UHFFFAOYSA-N
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Description

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group, a pyrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxy methyl pyrazole: This involves the reaction of 4-bromophenol with a pyrazole derivative in the presence of a base such as potassium carbonate.

    Coupling with benzenesulfonamide: The final step involves the coupling of the 4-bromophenoxy methyl pyrazole with 4-methylbenzenesulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenoxy)methyl]-1H-pyrazole
  • 4-[(4-Bromophenoxy)methyl]benzoic acid
  • 2-[(4-Bromophenoxy)methyl]quinoline

Uniqueness

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of a bromophenoxy group, a pyrazole ring, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c1-13-2-8-17(9-3-13)25(22,23)20-15-10-19-21(11-15)12-24-16-6-4-14(18)5-7-16/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTYEOVNUJFEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE
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N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE
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N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE
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N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE
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N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE
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N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE

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